3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
Overview
Description
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClNS and a molecular weight of 205.75 g/mol . It is commonly used in research applications and is known for its unique structure, which includes a thiophene ring, a butanamine chain, and a methyl group.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with dopamine receptors
Mode of Action
The resulting changes could include altered signal transduction or neurotransmitter release .
Biochemical Pathways
If it does indeed interact with dopamine receptors, it could potentially influence dopaminergic pathways, which play a crucial role in reward, motivation, and motor control .
Result of Action
If it does interact with dopamine receptors, it could potentially influence neuronal activity and neurotransmitter release, leading to changes in behavior or physiological responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride. For instance, it is recommended to store the compound at room temperature , suggesting that extreme temperatures could affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-(thiophen-2-yl)butan-1-one with an amine source under acidic conditions to form the amine hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophene or tetrahydrothiophene derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(thiophen-2-yl)butan-1-one: A precursor in the synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethylamine hydrochloride: Another thiophene-containing amine with different substituents.
3-Methyl-1-(2-thienyl)-1-propanamine hydrochloride: A structurally similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring, a butanamine chain, and a methyl group
Properties
IUPAC Name |
3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQRZFOWUMMFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-55-4 | |
Record name | 2-Thiophenemethanamine, α-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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